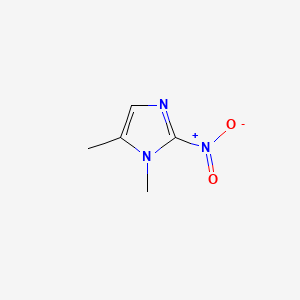

1,5-Dimethyl-2-nitroimidazole

Overview

Description

1,5-Dimethyl-2-nitroimidazole is a C-nitro compound and a member of imidazoles . It has a role as an antiprotozoal drug and an antiparasitic agent .

Synthesis Analysis

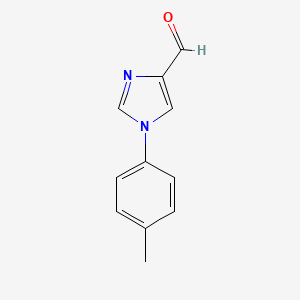

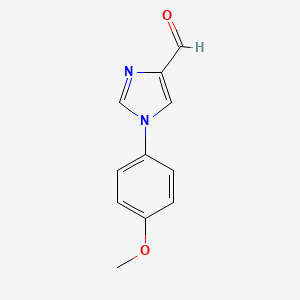

The synthesis of 2-nitroimidazole derivatives, including this compound, has been reported in the literature . The process involves nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis

Imidazole (1,3-diazole) is a planar π-electron-rich heteroaromatic compound. It is relatively basic (pKa = 7.12) compared to pyrrole, since only one nitrogen atom is involved in the π system, while the other nitrogen atom is available for taking up a proton and forming a salt .Chemical Reactions Analysis

The reaction conditions for the synthesis of this compound are mild enough for the inclusion of a variety of functional groups including arylhalides as well as aromatic and saturated heterocycles .Physical and Chemical Properties Analysis

This compound is a solid substance . It is soluble in ethanol and chloroform, and slightly soluble in water and ether . Its melting point is 177-182°C .Scientific Research Applications

Antimicrobial Activity

1,5-Dimethyl-2-nitroimidazole exhibits antimicrobial properties. In a study focusing on its metabolism in different strains of Bacteroides fragilis, it was observed that the drug is metabolized into different derivatives based on the strain's susceptibility or resistance to 5-nitroimidazole drugs. In susceptible strains, the classical reduction pathway of nitroaromatic compounds leads to the formation of azo-dimer, whereas in resistant strains, it is reduced to the amine derivative, thus preventing the formation of the toxic form of the drug (Carlier, Sellier, Rager, & Reysset, 1997).

Veterinary Applications

This compound has been used in veterinary medicine. It has shown efficacy in reducing or eliminating the rumen holotrich ciliate populations in cows, both stall-fed and grazing. The compound also acts against entodiniomorph ciliates and flagellates in the rumen of these animals (Clarke & Reid, 1969).

Impact on Microbial Resistance

Research on 5-nitroimidazole derivatives, including this compound, has led to insights into microbial resistance mechanisms. Specific genes, such as nimA, have been identified, which encode reductases that alter the nitro group on antibiotics like this compound into a non-bactericidal amine, conferring resistance against these antibiotics in certain bacterial strains (Leiros et al., 2004).

Radiosensitization in Cancer Therapy

This compound has potential applications in cancer therapy as a radiosensitizer. It sensitizes tumor cells to radiation damage, especially in hypoxic conditions. Research on platinum nitroimidazole complexes, for instance, has demonstrated their utility in enhancing the effectiveness of radiotherapy (Macdonald & Sadler, 1991).

Drug Metabolism Studies

Studies on the metabolism of this compound in animal models like pigs have provided insights into its biotransformation processes. It is primarily hydroxylated to form specific metabolites, and a small percentage of the drug is metabolized into protein-bound metabolites. Such studies are crucial for understanding the pharmacokinetics and safety profiles of veterinary drugs (Hoogenboom et al., 1997).

Mechanism of Action

While the exact mechanism of action for 1,5-Dimethyl-2-nitroimidazole is not specified, it is known that nitroimidazole antibiotics, which include this compound, are prodrugs and antiprotozoal agents. The nitro group of these compounds is reduced in Trichomonas by a ferredoxin-mediated electron transport system. The free nitro radical generated as a result of this reduction is believed to be responsible for the antiprotozoal activity .

Safety and Hazards

Future Directions

Recent advances in the regiocontrolled synthesis of substituted imidazoles, including 1,5-Dimethyl-2-nitroimidazole, have been highlighted in the literature . These heterocycles are key components to functional molecules that are used in a variety of everyday applications, and the development of novel methods for their synthesis is of strategic importance .

Properties

IUPAC Name |

1,5-dimethyl-2-nitroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-4-3-6-5(7(4)2)8(9)10/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILWDWLNZFTXAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200135 | |

| Record name | Imidazole, 1,5-dimethyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5213-48-9 | |

| Record name | 1,5-Dimethyl-2-nitro-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5213-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole, 1,5-dimethyl-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005213489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole, 1,5-dimethyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Hydrazinylpyrido[3,2-d]pyrimidine](/img/structure/B3352917.png)

![Ethyl [(1H-imidazol-2-yl)methyl]carbamate](/img/structure/B3352938.png)

![1-Phenylimidazo[1,5-a]pyridine](/img/structure/B3352977.png)

![5,6-Dihydrobenzo[c]cinnoline](/img/structure/B3352983.png)